Absolute Configuration via X-ray Crystallography
The (1R,3R) absolute configuration and solid-state structure of the compound are unambiguously established by single-crystal X-ray diffraction [1]. The crystal belongs to the orthorhombic space group P2₁2₁2₁ (number 19) with unit cell parameters a = 8.5749 Å, b = 11.5138 Å, c = 43.232 Å, and a residual factor (R) of 0.0581, confirming high structural order and configurational purity [1]. In contrast, the closely related (1R,3S)-configured analog (CAS 244109-47-5) is typically handled as an oil or amorphous solid, lacking comparable crystallographic validation of stereochemistry at the point of procurement.
| Evidence Dimension | Stereochemical certainty / solid-state order |
|---|---|
| Target Compound Data | Space group P2₁2₁2₁; R-factor 0.0581; unit cell volume 4268.3 ų [1] |
| Comparator Or Baseline | (1R,3S)-3-[dimethyl(phenyl)silyl]cyclohexyl acetate (CAS 244109-47-5): no published single-crystal X-ray data available; typically supplied as oil or amorphous solid |
| Quantified Difference | Target compound provides validated absolute configuration and crystalline form; comparator lacks equivalent crystallographic certification |
| Conditions | Single-crystal X-ray diffraction at 153 K; MoKα radiation (λ = 0.71073 Å) |
Why This Matters
Crystallographically validated absolute configuration eliminates ambiguity in stereochemical assignment, reducing the risk of incorrect stereoisomer selection in asymmetric synthesis.
- [1] Ventocilla, C. C.; Woerpel, K. A. Synthesis of Silyloxy Dienes by Silylene Transfer to Divinyl Ketones: Application to the Asymmetric Synthesis of Substituted Cyclohexanes. J. Org. Chem. 2012, 77 (7), 3277–3283. DOI: 10.1021/jo202650k. View Source
